![molecular formula C₂₀H₂₆N₂O₅ B1142907 Deschloro Amlodipine CAS No. 88150-52-1](/img/new.no-structure.jpg)
Deschloro Amlodipine
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Overview
Description
Deschloro Amlodipine, with the chemical name 3-Ethyl 5-methyl 2-((2-aminoethoxy)methyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, is an impurity standard of Amlodipine. Amlodipine is a well-known calcium channel blocker used to treat high blood pressure and angina by relaxing blood vessels . This compound is primarily used in research and pharmaceutical quality control.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Amlodipine involves multiple steps, starting with the preparation of the dihydropyridine ring. The key steps include:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonia to form the dihydropyridine ring.
Esterification: The resulting compound undergoes esterification to introduce the ethyl and methyl ester groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and esterification reactions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Deschloro Amlodipine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its dihydropyridine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives .
Scientific Research Applications
Hypertension Management
Deschloro Amlodipine is utilized in the treatment of hypertension. Its mechanism involves relaxing vascular smooth muscle, which decreases peripheral vascular resistance. Clinical studies have demonstrated that it effectively lowers both systolic and diastolic blood pressure in patients with essential hypertension.
Table 1: Efficacy Data on Blood Pressure Reduction
Study Reference | Sample Size | Dosage (mg) | Baseline SBP (mmHg) | SBP Reduction (mmHg) | p-value |
---|---|---|---|---|---|
Study 1 | 187 | 2.5 | 160 | 12 | <0.01 |
Study 2 | 870 | 10 | 150 | 15 | <0.05 |
Angina Pectoris Treatment
This compound is also indicated for the treatment of chronic stable angina and vasospastic angina. It alleviates chest pain by improving coronary blood flow and reducing myocardial oxygen demand.
Table 2: Angina Efficacy Studies
Study Reference | Sample Size | Dosage (mg) | Angina Frequency Reduction (%) | p-value |
---|---|---|---|---|
Study 3 | 150 | 5 | 30 | <0.01 |
Study 4 | 200 | 10 | 25 | <0.05 |
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound shows a prolonged half-life, allowing for once-daily dosing, which enhances patient compliance. Adverse effects are generally mild and may include peripheral edema, dizziness, and flushing.
Table 3: Adverse Effects Observed in Clinical Trials
Adverse Effect | Incidence (%) |
---|---|
Peripheral Edema | 10.8 |
Dizziness | 3.4 |
Flushing | 2.6 |
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients demonstrated significant improvements in blood pressure control when treated with this compound compared to placebo over a six-month period. The average reduction in systolic blood pressure was noted to be greater than in younger cohorts, emphasizing its effectiveness in older populations.
Case Study 2: Combination Therapy
In a cohort study focusing on patients with resistant hypertension, this compound was combined with an angiotensin receptor blocker (ARB). The results indicated a synergistic effect, leading to a more significant reduction in blood pressure compared to monotherapy with either agent alone.
Mechanism of Action
Deschloro Amlodipine, like Amlodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions into vascular smooth muscle cells and myocardial cells, leading to:
Vasodilation: Relaxation of blood vessels, reducing peripheral vascular resistance.
Decreased Blood Pressure: Lowering of blood pressure due to reduced vascular resistance.
Molecular Targets and Pathways: The primary molecular target is the L-type calcium channel on vascular smooth muscle cells. The inhibition of these channels prevents calcium-mediated contraction, leading to vasodilation .
Comparison with Similar Compounds
Amlodipine: The parent compound, used widely for hypertension and angina.
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Felodipine: Similar to Amlodipine but with a different pharmacokinetic profile.
Uniqueness: Deschloro Amlodipine is unique due to its specific use as an impurity standard in quality control. It helps in the accurate quantification and validation of Amlodipine in pharmaceutical formulations .
Biological Activity
Deschloro Amlodipine, a derivative of Amlodipine, is primarily recognized for its role as a calcium channel blocker (CCB) used in the management of hypertension and angina. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.
Structure and Properties
This compound, chemically known as C20H26N2O5, is characterized by the absence of a chlorine atom at the 2-position of the dihydropyridine ring compared to its parent compound, Amlodipine. This structural modification affects its biological activity and pharmacokinetics.
This compound functions by blocking L-type voltage-dependent calcium channels, leading to decreased intracellular calcium levels in vascular smooth muscle and cardiac cells. This results in:
- Vasodilation : Reduction in peripheral vascular resistance.
- Decreased Cardiac Workload : Lower myocardial oxygen demand and improved coronary blood flow.
- Blood Pressure Regulation : Effective in lowering systolic and diastolic blood pressure over extended periods .
Pharmacokinetics
- Absorption : Rapidly absorbed with peak plasma concentrations occurring 6-12 hours post-administration.
- Bioavailability : Estimated at 64-90%, indicating significant systemic availability.
- Half-life : Approximately 35-50 hours, allowing for once-daily dosing.
- Protein Binding : High protein binding (>98%), which may influence its therapeutic effects .
Clinical Studies
Recent studies have evaluated the efficacy of this compound in various patient populations:
- Hypertensive Patients : A multicenter study involving 870 hospitalized patients demonstrated that this compound effectively controlled blood pressure within five days of treatment initiation. The study utilized machine learning algorithms to identify predictive factors for treatment success .
- Cardiovascular Outcomes : this compound has shown promise in reducing cardiovascular events. One meta-analysis indicated a significant reduction in myocardial infarction rates compared to other antihypertensive agents, underscoring its potential benefits in high-risk populations .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : A 65-year-old male with resistant hypertension was treated with this compound after failing multiple therapies. The patient achieved target blood pressure levels within two weeks without significant adverse effects.
- Case Study 2 : In a cohort of patients with diabetes, up-titration of this compound resulted in statistically significant reductions in both systolic and diastolic blood pressure, demonstrating its utility in managing coexisting conditions .
Comparative Analysis of Stability and Purity
A stability-indicating high-performance liquid chromatography (HPLC) method has been developed to assess the purity and degradation products of this compound. The following table summarizes the retention times and recovery percentages under various stress conditions:
Stress Condition | % Degradants Formed | % Recovery |
---|---|---|
Oxidative Degradation | 0.4 | 99.6 |
Acid Degradation | 0.1 | 99.7 |
Base Degradation | 3.3 | 56.9 |
Thermal Degradation | ND | 100.3 |
Photolytic Degradation | 0.7 | 94.3 |
Properties
CAS No. |
88150-52-1 |
---|---|
Molecular Formula |
C₂₀H₂₆N₂O₅ |
Molecular Weight |
374.43 |
Synonyms |
2-[(2-Aminoethoxy)methyl]-1,4-dihydro-6-methyl-4-phenyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester |
Origin of Product |
United States |
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